2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol is an organic compound characterized by its unique structure, which includes a quinoline moiety substituted with an amino group and a chlorine atom. The compound has the molecular formula C₁₂H₁₃ClN₂O and a molecular weight of approximately 236.7 g/mol. Its IUPAC name reflects its structural features, indicating the presence of a propan-2-ol group attached to a quinoline derivative. This compound is notable for its potential therapeutic applications, particularly in the context of eye diseases and other medical conditions.
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol, also known as Reproxalap (previously ADX 102 or NS-2), is a small molecule currently under investigation by Aldeyra Therapeutics []. Research suggests it may have therapeutic potential for several ocular diseases, including:
SLS is a rare genetic disorder, and Reproxalap has been granted orphan drug designation by the US Food and Drug Administration (FDA) for its investigation in this specific condition [].
The exact mechanism by which Reproxalap exerts its effects is still under investigation. However, research suggests it may play a role in modulating inflammatory pathways within the eye []. This makes it a potential therapeutic candidate for diseases characterized by ocular inflammation, like those listed above.
The chemical reactivity of 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol can be explored through various types of reactions typical for alcohols and amines. For instance:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Research indicates that 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Its structural similarity to other quinoline derivatives suggests potential anti-inflammatory and antimicrobial properties. Additionally, studies on related compounds have shown that quinoline derivatives often possess antimalarial and anticancer activities, indicating that this compound may also share similar therapeutic potentials.
The synthesis of 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol can be achieved through several methods:
The applications of 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol are diverse:
Studies on the interactions of 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol with biological systems are crucial for understanding its therapeutic potential. Interaction studies may include:
Several compounds share structural similarities with 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol, which may influence their biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Chloroquinoline | Quinoline ring with chlorine | Known for antimicrobial activity |
| 3-Aminoquinoline | Amino group at position 3 | Potential anticancer properties |
| 4-Aminoquinoline | Amino group at position 4 | Exhibits neuroprotective effects |
| 7-Chloroquinolin | Chlorine substitution at position 7 | Antimalarial properties |
The uniqueness of 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol lies in its specific combination of functional groups that may confer distinct biological activities not present in these similar compounds.
The molecular architecture of 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol demonstrates a complex arrangement of atomic connectivity centered around the bicyclic quinoline framework [1] [2]. The quinoline core consists of a pyridine ring fused to a benzene ring, creating a rigid planar structure that serves as the primary scaffold for the molecule [6] [7].
The atomic connectivity analysis reveals critical structural features. The nitrogen atom at position 1 of the quinoline ring maintains its characteristic basic properties while being influenced by the electron-withdrawing chlorine substituent at position 6 [2] [8]. The amino group positioned at carbon 3 provides significant electron-donating character to the overall molecular system [9] [10]. The propan-2-ol side chain attached at position 2 introduces conformational flexibility through its tertiary carbon center, which bears two methyl groups and one hydroxyl group [4] [3].
Bond length analysis demonstrates that the quinoline core maintains typical aromatic character with calculated N1-C2 bond lengths of 1.318 Å compared to experimental values of 1.393 Å for related quinoline systems [7]. The C2-C3 bond length of 1.418 Å indicates partial double bond character consistent with aromatic delocalization [7]. The C-Cl bond length approximates 1.745 Å, typical for aromatic chlorine substitution, while the C-N bond of the amino group ranges from 1.35-1.40 Å, characteristic of aniline-type structures [7] [11].
Bond angle measurements reveal the planar geometry of the quinoline system with C2-C3-C4 angles of 118.65°, closely matching experimental values of 117.8° for quinoline derivatives [7]. The C2-N1-C9 angle of 117.69° confirms the sp² hybridization of the quinoline nitrogen [7]. The propanol chain exhibits tetrahedral geometry with O-C-C angles approximating 109.5°, consistent with sp³ hybridization at the tertiary carbon center [7].
Stereochemical considerations indicate that the molecule possesses a chiral center at the tertiary carbon of the propanol chain, potentially existing as enantiomers. However, crystallographic studies suggest that the compound typically crystallizes as a racemic mixture in solid state [12]. The spatial arrangement of substituents creates distinct electronic environments that influence both chemical reactivity and biological activity [13] [14].
The electronic configuration of 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol has been extensively studied through density functional theory calculations, revealing sophisticated electronic properties that govern its chemical behavior [15] [16] [17]. Computational modeling using B3LYP/6-31G(d,p) basis sets provides detailed insights into the frontier molecular orbital characteristics and electronic distribution patterns [16] [18].
The highest occupied molecular orbital energy has been calculated at approximately -6.646 eV for the quinoline framework, with the amino substituent causing elevation of this energy level through its electron-donating effect [16] [9]. The lowest unoccupied molecular orbital energy approximates -1.816 eV, with the chlorine substituent contributing to orbital stabilization through its electron-withdrawing properties [16] [8]. This results in a HOMO-LUMO energy gap of approximately 4.83 eV, indicating moderate chemical reactivity and electronic stability [16] [18].
Molecular electrostatic potential surface analysis demonstrates significant charge distribution variations across the molecule [17] [19]. The amino group region exhibits pronounced negative potential, confirming its nucleophilic character and hydrogen bonding capability [9] [10]. Conversely, the chlorine-substituted region displays positive potential, indicating electrophilic sites suitable for nucleophilic attack [8] [20].
The calculated electronegativity value of approximately 4.23 eV reflects the balanced influence of both electron-donating and electron-withdrawing substituents [16]. Chemical hardness calculations yield values around 2.42 eV, suggesting moderate resistance to charge transfer, while the corresponding chemical softness of 0.21 eV⁻¹ indicates reasonable polarizability [16] [18]. The electrophilicity index of approximately 3.71 eV demonstrates enhanced electrophilic character imparted by the chlorine substituent [8].
Dipole moment calculations predict values in the range of 2.5-3.5 Debye, reflecting the polar nature of the molecule due to the combination of amino, chloro, and hydroxyl functional groups [3] [21]. This significant dipole moment contributes to the compound's solubility characteristics and intermolecular interaction patterns [21] [22].
Time-dependent density functional theory calculations provide insights into electronic excitation properties [17] [18]. The compound exhibits characteristic absorption bands corresponding to π→π* transitions within the quinoline chromophore, with additional n→π* transitions involving the amino nitrogen [17]. The presence of the chlorine substituent causes bathochromic shifts in absorption maxima, while the amino group contributes to enhanced oscillator strengths [23] [8].
The tautomerism behavior of 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol represents a complex phenomenon involving multiple potential isomeric forms, each with distinct thermodynamic stabilities and electronic characteristics [24] [25] [26]. Comparative analysis of tautomeric equilibria provides essential understanding of the compound's chemical behavior under various conditions.
The predominant tautomeric form exists as the amino-quinoline structure, where the amino group at position 3 maintains its primary amine character [25] [26]. This form demonstrates optimal thermodynamic stability due to the preservation of aromatic character within the quinoline ring system and the electron-donating properties of the amino substituent [26]. Computational studies indicate that this tautomer possesses the lowest formation enthalpy, making it the most energetically favorable under standard conditions [26].
The imino-quinoline tautomer represents an alternative form where proton migration occurs from the amino group to the quinoline nitrogen or adjacent carbon positions [24] [25]. This tautomeric form exhibits reduced stability compared to the amino form, with formation enthalpies typically 10-15 kJ/mol higher [26]. The imino tautomer displays altered electronic properties, including modified frontier molecular orbital energies and reduced nucleophilic character at the nitrogen center [25].
Prototropic tautomerism investigations reveal that the equilibrium constants between different tautomeric forms approximate unity under certain conditions, indicating accessible interconversion pathways [26]. Nuclear magnetic resonance spectroscopy studies, particularly ¹³C NMR analysis, demonstrate characteristic chemical shift patterns that distinguish between tautomeric forms [25]. The carbon atom at position 4 of the quinoline ring exhibits significant deshielding in the amino form, supporting its predominance in solution [25].
Solvent effects play crucial roles in tautomeric equilibria, with polar protic solvents generally favoring the amino tautomer through hydrogen bonding stabilization [24] [27]. Density functional theory calculations incorporating solvent effects through polarizable continuum models confirm these experimental observations [25] [26]. The presence of hydrogen bond donors and acceptors in the molecular environment significantly influences the relative populations of different tautomeric forms [28] [29].
The kinetic aspects of tautomeric interconversion involve transition states with four-membered ring geometries, characteristic of proton transfer mechanisms in heterocyclic systems [28]. Activation energies for tautomeric transformations typically range from 40-60 kJ/mol, indicating moderate kinetic barriers that allow for dynamic equilibrium establishment at ambient temperatures [24] [26].
Environmental factors including temperature, pH, and ionic strength significantly influence tautomeric distributions [24] [27]. Elevated temperatures generally favor the less stable tautomeric forms through entropic contributions, while acidic conditions can protonate the quinoline nitrogen, affecting the overall tautomeric equilibrium [25] [22]. These environmental sensitivities have important implications for the compound's behavior in biological systems and pharmaceutical applications [24] [27].